Cas no 14367-54-5 ((2S)-2-methyl-3-phenylpropanoic acid)

(2S)-2-methyl-3-phenylpropanoic acid is a chiral compound characterized by its distinct (2S) configuration and aromatic substituent. It exhibits notable chemical stability and reactivity, making it valuable in organic synthesis for constructing complex molecules with controlled chirality. Its unique structure enables efficient participation in various reactions, offering synthetic chemists a valuable tool for drug discovery and materials science applications.
(2S)-2-methyl-3-phenylpropanoic acid structure
14367-54-5 structure
Product Name:(2S)-2-methyl-3-phenylpropanoic acid
CAS No:14367-54-5
MF:C10H12O2
MW:164.201083183289
MDL:MFCD20638188
CID:4513395
PubChem ID:5288102
Update Time:2025-10-18

(2S)-2-methyl-3-phenylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, α-methyl-, (αS)-
    • (2S)-2-methyl-3-phenylpropanoic acid
    • (S)-2-Methyl-3-phenylpropanoic acid
    • (2S)-2-methyl-3-phenylpropanoicacid
    • (S)-2-Benzylpropanoic acid
    • NS00068277
    • DB07673
    • MFCD20638188
    • Z1262510261
    • G66585
    • SCHEMBL265135
    • EN300-213851
    • Q27096892
    • 14367-54-5
    • AKOS034822810
    • DEAMINO-METHYL-PHENYLALANINE
    • 862-636-2
    • MDL: MFCD20638188
    • Inchi: 1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1
    • InChI Key: MCIIDRLDHRQKPH-QMMMGPOBSA-N
    • SMILES: OC([C@@H](C)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 164.083729621g/mol
  • Monoisotopic Mass: 164.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 37.3Ų

(2S)-2-methyl-3-phenylpropanoic acid Pricemore >>

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Additional information on (2S)-2-methyl-3-phenylpropanoic acid

Introduction to (2S)-2-methyl-3-phenylpropanoic acid (CAS No. 14367-54-5)

(2S)-2-methyl-3-phenylpropanoic acid, also known as S-methylphenylacetic acid, is a chiral compound with the CAS number 14367-54-5. This compound is of significant interest in the fields of organic chemistry, pharmaceuticals, and biochemistry due to its unique structural properties and potential applications. The molecule consists of a phenyl group attached to a chiral center, which is crucial for its biological activity and reactivity.

The chemical structure of (2S)-2-methyl-3-phenylpropanoic acid can be represented as C9H10O2. The presence of the chiral center at the carbon atom adjacent to the carboxylic acid group imparts optical activity to the molecule, making it an important precursor in the synthesis of various enantiomerically pure compounds. This property is particularly valuable in the development of pharmaceuticals, where the specific enantiomer can have distinct biological effects.

Recent research has highlighted the potential of (2S)-2-methyl-3-phenylpropanoic acid in several areas. One notable application is in the synthesis of prodrugs, which are biologically inactive compounds that are converted into their active forms within the body. The chiral nature of this compound allows for precise control over the stereochemistry of the final product, ensuring optimal pharmacological activity and reduced side effects.

In addition to its use in prodrug synthesis, (2S)-2-methyl-3-phenylpropanoic acid has been explored for its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for the treatment of inflammatory diseases. The mechanism by which it exerts these effects is still under investigation, but preliminary findings suggest that it may involve modulation of signaling pathways involved in inflammation.

The synthesis of (2S)-2-methyl-3-phenylpropanoic acid has been optimized using various methodologies. One common approach involves the asymmetric hydrogenation of a prochiral substrate, such as 2-methyl-3-phenylpropenoic acid, using a chiral catalyst. This method provides high enantiomeric excess (ee) and yield, making it suitable for large-scale production. Another approach involves enzymatic resolution, where a lipase or other enzyme selectively hydrolyzes one enantiomer from a racemic mixture, leaving the desired enantiomer intact.

The stability and solubility properties of (2S)-2-methyl-3-phenylpropanoic acid are also important considerations for its practical applications. The compound is generally stable under standard laboratory conditions but may require protection from moisture and light to prevent degradation. Its solubility in organic solvents such as methanol and ethanol makes it easy to handle and process in various chemical reactions.

In the pharmaceutical industry, (2S)-2-methyl-3-phenylpropanoic acid has found applications in the development of drugs targeting neurological disorders. For example, it has been used as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are commonly prescribed for depression and anxiety disorders. The ability to control the stereochemistry during synthesis ensures that the final drug product has consistent pharmacological properties.

Beyond its pharmaceutical applications, (2S)-2-methyl-3-phenylpropanoic acid has also been studied for its potential use in agrochemicals. Research has shown that this compound can act as a plant growth regulator, influencing processes such as root development and stress tolerance. Its low toxicity and environmental compatibility make it an attractive candidate for sustainable agricultural practices.

The environmental impact of (2S)-2-methyl-3-phenylpropanoic acid is another area of ongoing research. Studies have evaluated its biodegradability and potential effects on aquatic ecosystems. Preliminary findings suggest that it is relatively biodegradable under aerobic conditions and does not accumulate significantly in water bodies, reducing concerns about long-term environmental impact.

In conclusion, (2S)-2-methyl-3-phenylpropanoic acid (CAS No. 14367-54-5) is a versatile compound with a wide range of applications in organic chemistry, pharmaceuticals, and biochemistry. Its unique structural features, particularly its chiral center, make it an essential building block for synthesizing enantiomerically pure compounds with specific biological activities. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in various scientific fields.

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